molecular formula C11H12N2O B3031755 4-Amino-7-methoxy-2-methylquinoline CAS No. 66735-41-9

4-Amino-7-methoxy-2-methylquinoline

Cat. No.: B3031755
CAS No.: 66735-41-9
M. Wt: 188.23 g/mol
InChI Key: DFEFIEPUGGZAFP-UHFFFAOYSA-N
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Description

4-Amino-7-methoxy-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core substituted with an amino group at the 4-position, a methoxy group at the 7-position, and a methyl group at the 2-position.

Preparation Methods

The synthesis of 4-Amino-7-methoxy-2-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob synthesis, Friedländer synthesis, and Skraup synthesis are classical methods used for the construction of quinoline derivatives .

In an industrial setting, the synthesis might involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green reaction protocols such as ultrasound irradiation reactions . These methods aim to optimize yield, reduce environmental impact, and improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

4-Amino-7-methoxy-2-methylquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-Amino-7-methoxy-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-7-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

4-Amino-7-methoxy-2-methylquinoline can be compared with other similar compounds such as:

  • 4-Amino-6-methoxy-2-methylquinoline
  • 4-Amino-7-methoxyquinoline
  • 2-Amino-7-methoxy-3-methylquinoline hydrochloride
  • 4-Chloro-7-methoxy-2-methylquinoline
  • 2-Amino-6-methoxy-3-methylquinoline

These compounds share similar structural features but differ in the position and type of substituents on the quinoline core. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

7-methoxy-2-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEFIEPUGGZAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497035
Record name 7-Methoxy-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66735-41-9
Record name 7-Methoxy-2-methylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-7-methoxy-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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